molecular formula C22H17N3O B13408299 N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide

N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B13408299
M. Wt: 339.4 g/mol
InChI Key: KHNYHAZIRXVRLJ-UHFFFAOYSA-N
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Description

N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide is a chemical compound with the molecular formula C22H17N3O and a molecular weight of 339.39 g/mol . This compound features a pyrazole core, a privileged structure in medicinal chemistry known for its versatile biological profile. Pyrazole derivatives are frequently investigated for their potential pharmacological activities, including as anticancer agents and enzyme inhibitors . While direct biological data for this specific compound is limited, its structure is closely related to the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide class of compounds, which have been identified as possessing significant antiproliferative activity against cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells . These related compounds have been shown to function as autophagy modulators, disrupting autophagic flux by interfering with mTORC1 reactivation, suggesting a potential novel mechanism of action for anticancer therapy . Furthermore, pyrazole-carboxamide derivatives are an area of active research in drug discovery for various targets. For instance, structurally similar compounds bearing sulfonamide moieties have recently been synthesized and demonstrated potent inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes, which are targets for conditions like glaucoma, epilepsy, and altitude sickness . This highlights the potential of the pyrazole-benzamide scaffold in developing new enzyme inhibitors. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, or as a reference standard in biological screening projects to explore new anticancer therapies or enzyme modulation strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C22H17N3O/c26-22(18-14-8-3-9-15-18)23-21-19(16-10-4-1-5-11-16)24-25-20(21)17-12-6-2-7-13-17/h1-15H,(H,23,26)(H,24,25)

InChI Key

KHNYHAZIRXVRLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3,5 Diphenyl 1h Pyrazol 4 Yl Benzamide Derivatives

General Strategies for the Synthesis of Pyrazole-4-ylbenzamides

The construction of pyrazole-4-ylbenzamides is typically achieved through a modular approach. The core strategy involves the initial formation of a substituted 4-aminopyrazole ring, which is then followed by an amidation reaction to introduce the benzamide (B126) moiety. This sequential process allows for considerable variation in both the pyrazole (B372694) core and the benzamide side chain.

Key synthetic approaches include:

Convergent Synthesis: This involves the separate synthesis of the 4-aminopyrazole core and the benzoyl moiety (often as a benzoyl chloride or carboxylic acid), followed by their coupling in the final steps.

Multicomponent Reactions (MCRs): In some instances, MCRs can be employed to construct the pyrazole ring in a one-pot fashion from multiple starting materials, offering an efficient route to highly substituted pyrazoles. mdpi.commdpi.com These can sometimes be adapted to incorporate the necessary functional groups for subsequent benzamide formation.

The choice of strategy often depends on the desired substitution pattern on both the pyrazole and the benzoyl group, as well as the availability of starting materials.

Key Precursors and Synthetic Building Blocks for N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide

The synthesis of the target compound, this compound, relies on a set of specific precursors. The central intermediate is 3,5-diphenyl-1H-pyrazol-4-amine . The synthesis of this intermediate, in turn, requires specific building blocks for the pyrazole ring construction.

Component Precursor/Building Block Role in Synthesis
Pyrazole Ring (C3, C4, C5 atoms)1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane) or its synthetic equivalent.Provides the three-carbon backbone for the pyrazole ring with phenyl groups at positions 3 and 5.
Pyrazole Ring (N1, N2 atoms)Hydrazine (B178648) (or a substituted hydrazine)Acts as the binucleophilic component that reacts with the 1,3-dicarbonyl to form the heterocyclic ring. mdpi.comyoutube.com
4-Amino GroupA nitrogen-containing functional group precursor (e.g., an oxime or a nitro group) at the C4 position of the pyrazole precursor.This group is subsequently reduced to the essential 4-amino functionality.
Benzamide MoietyBenzoyl chloride or Benzoic acidReacts with the 4-amino group of the pyrazole core to form the final amide bond. nih.govhud.ac.uk

Cyclization Protocols for the Construction of the Pyrazole Heterocycle

The formation of the 3,5-diphenylpyrazole (B73989) core is a critical step. Several classical and modern cyclization methods can be adapted for this purpose.

The Knorr pyrazole synthesis is a foundational method for creating pyrazole rings. nih.govjk-sci.com The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. slideshare.net To produce the specific 3,5-diphenyl-1H-pyrazol-4-amine intermediate, a modified Knorr synthesis is required.

This adaptation would start with a 1,3-dicarbonyl compound that already contains the necessary phenyl groups and a precursor to the 4-amino group. For instance, the reaction could involve 2-nitro-1,3-diphenylpropane-1,3-dione reacting with hydrazine. The initial cyclization would yield 4-nitro-3,5-diphenyl-1H-pyrazole, which can then be reduced to 3,5-diphenyl-1H-pyrazol-4-amine.

Table of Knorr Synthesis Reactants for Pyrazole Core

1,3-Dicarbonyl Component Hydrazine Component Resulting Pyrazole Intermediate
2-Nitro-1,3-diphenylpropane-1,3-dione Hydrazine hydrate 4-Nitro-3,5-diphenyl-1H-pyrazole

Cyclocondensation reactions are the most prevalent methods for synthesizing the pyrazole nucleus. mdpi.com This typically involves the reaction of a compound containing a 1,3-dielectrophilic system with hydrazine or its derivatives. mdpi.com For the synthesis of the 3,5-diphenyl-1H-pyrazol-4-amine core, a key starting material is often a derivative of 1,3-diphenyl-1,3-propanedione.

A common route involves the nitrosation or nitration of 1,3-diphenyl-1,3-propanedione at the C2 position, followed by cyclization with hydrazine and subsequent reduction of the nitro or nitroso group to an amine. Another approach is the reaction of α,β-unsaturated ketones or alkynes with diazo compounds, although this is less common for this specific substitution pattern. organic-chemistry.org

Amidation Reactions for Benzamide Moiety Elaboration

Once the 3,5-diphenyl-1H-pyrazol-4-amine intermediate is obtained, the final step is the formation of the amide bond. This is typically achieved through standard acylation reactions. The most common method is the Schotten-Baumann reaction, where the amine is treated with benzoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. hud.ac.uk

Alternatively, modern peptide coupling reagents can be used if the reaction is performed with benzoic acid. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) can facilitate the amide bond formation under milder conditions. mdpi.com

Comparison of Amidation Methods

Method Acylating Agent Reagents/Conditions Advantages Disadvantages
Schotten-Baumann Benzoyl Chloride Base (e.g., pyridine, NaOH, triethylamine), organic solvent High yield, readily available reagents Can be harsh, generates HCl byproduct

Post-Synthetic Derivatization Approaches for Structural Diversification

After the synthesis of the core this compound structure, further derivatization can be performed to create a library of related compounds for structure-activity relationship (SAR) studies. nih.govacs.org

Possible derivatization strategies include:

N-Alkylation/Arylation of the Pyrazole Ring: The N1-H of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with alkyl or aryl halides to introduce substituents at the N1 position. nih.gov

Substitution on the Phenyl Rings: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be performed on the phenyl rings at the C3, C5, or on the benzamide moiety. The positions of substitution will be directed by the existing groups.

Modification of the Benzamide Group: If the benzamide phenyl ring was initially substituted with a functional group (e.g., a nitro or ester group), this can be further transformed. For example, a nitro group can be reduced to an amine, which can then be further functionalized. nih.govnih.gov

These post-synthetic modifications allow for the fine-tuning of the molecule's properties. ias.ac.in

Substitution Patterns on the Benzamide Phenyl Ring

The diversity of this compound derivatives is readily expanded by varying the substituents on the benzamide phenyl ring. This is most straightforwardly achieved during the final synthetic step: the acylation of 4-amino-3,5-diphenyl-1H-pyrazole. By employing a range of commercially available or synthetically prepared substituted benzoyl chlorides, a library of analogs can be generated.

This approach allows for the introduction of a wide array of functional groups, enabling systematic exploration of structure-activity relationships. The electronic and steric properties of the benzamide moiety can be fine-tuned by incorporating electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano, halogens) at the ortho, meta, or para positions of the phenyl ring.

Table 1: Examples of Benzamide Ring Substitution via Acylation

Benzoyl Chloride Substituent Resulting Benzamide Substituent
4-Nitrobenzoyl chloride 4-Nitro
4-Chlorobenzoyl chloride 4-Chloro
4-Methoxybenzoyl chloride 4-Methoxy
3,5-Dinitrobenzoyl chloride 3,5-Dinitro

Functionalization of the Diphenylpyrazole Core

Modifications to the diphenylpyrazole core itself offer another avenue for creating structural diversity. These transformations can be targeted at the pyrazole ring's nitrogen atom or the two phenyl rings at positions C3 and C5.

N-H Functionalization: The secondary amine (N-H) of the pyrazole ring is a key site for functionalization. It can undergo various reactions such as N-acylation or N-tosylation. nih.gov For instance, reaction with acetic anhydride (B1165640) would yield the N-acetyl derivative, while treatment with tosyl chloride would introduce a tosyl group, altering the electronic properties and steric profile of the molecule.

Phenyl Ring Substitution: Substituents can be incorporated onto the phenyl rings at the C3 and C5 positions. This can be accomplished either by starting the synthesis with appropriately substituted precursors (e.g., substituted dibenzoylmethanes or phenylhydrazines) or by direct electrophilic substitution on the pre-formed diphenylpyrazole core. nih.gov Reactions such as nitration or halogenation can introduce functional groups that may serve as handles for further transformations, including palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.gov

C4-Position Functionalization: The synthesis of the core structure itself relies on the functionalization of the C4 position, typically through nitration. This position is activated for electrophilic substitution. An alternative method for introducing a functional group at this position is the Vilsmeier-Haack reaction, which installs a formyl group (-CHO). This aldehyde can then be converted into various other functionalities, further expanding the range of possible derivatives. ekb.eg

Introduction of Heteroatomic Substituents

The incorporation of heteroatoms (atoms other than carbon and hydrogen, such as nitrogen, oxygen, sulfur, or halogens) is a critical strategy for modulating the physicochemical and biological properties of the molecule.

Nitrogen and Oxygen: The synthesis of the pyrazole ring inherently introduces two nitrogen atoms. The preparation of the key 4-amino intermediate introduces a third nitrogen atom, and the final acylation step adds the nitrogen and oxygen atoms of the amide bond. Further nitrogen and oxygen atoms can be introduced as nitro groups (-NO₂) via electrophilic nitration of the aromatic rings. nih.gov

Halogens: Halogen atoms (F, Cl, Br, I) can be incorporated by several methods. Using halogen-substituted starting materials, such as a halogenated benzoyl chloride for the final acylation step or a halogenated dibenzoylmethane (B1670423) for the initial pyrazole synthesis, is a common strategy. scispace.com Direct electrophilic halogenation of the aromatic rings on the pyrazole core is also a viable route.

Sulfur: Sulfonamide groups can be introduced by reacting an amino-functionalized derivative with a sulfonyl chloride, providing another class of heteroatom-containing analogs.

Catalytic Methods in Pyrazole-Benzamide Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective bond formation. In the context of pyrazole-benzamide synthesis, transition metal catalysis, particularly with palladium and copper, plays a pivotal role in functionalizing the core structure.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for C-C and C-N bond formation. The Buchwald-Hartwig amination offers a potential route to the key 4-amino-3,5-diphenyl-1H-pyrazole intermediate by coupling a 4-halo-3,5-diphenyl-1H-pyrazole with an amine source. nih.gov Furthermore, if the phenyl rings on the pyrazole core are halogenated, Suzuki or Stille coupling reactions can be used to introduce new aryl or alkyl groups, creating highly complex derivatives. researchgate.netnih.govumich.edu These reactions are known for their high functional group tolerance and reliability.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide complementary methods for C-N and C-O bond formation. For instance, a CuI-mediated coupling reaction can be an effective alternative for the amination of 4-halopyrazoles, particularly with certain classes of amines. nih.gov

These catalytic methods are indispensable for the late-stage functionalization of the pyrazole-benzamide scaffold, allowing for the efficient generation of diverse molecular libraries from a common intermediate.

Modern Synthetic Innovations and Sustainable Chemistry Principles in Synthesis

In line with the principles of green chemistry, recent innovations in synthetic methodology have focused on reducing reaction times, minimizing waste, and using more environmentally benign conditions. These approaches have been successfully applied to the synthesis of pyrazole derivatives.

Green Solvents and Catalysts: A major focus of sustainable chemistry is the replacement of hazardous organic solvents with greener alternatives. The synthesis of pyrazoles has been successfully demonstrated in water, the most environmentally friendly solvent. thieme-connect.com Furthermore, the development of reusable, heterogeneous catalysts, such as Amberlyst-70 resin or modified layered double hydroxides (LDHs), allows for easier product purification and catalyst recycling, minimizing waste and cost. acs.orgresearchgate.netrsc.org One-pot multicomponent reactions, which combine several synthetic steps into a single operation, also contribute to sustainability by reducing solvent use and purification steps. nih.gov

Table 2: Comparison of Conventional vs. Modern Synthetic Methods for Pyrazole Synthesis

Method Conditions Advantages Disadvantages
Conventional Heating Reflux in organic solvents (e.g., ethanol, acetic acid), hours Well-established, predictable Long reaction times, high energy consumption, use of volatile organic solvents
Microwave-Assisted Sealed vessel, 2-20 minutes, often solvent-free or in high-boiling solvents Drastic reduction in reaction time, improved yields, high efficiency Requires specialized equipment, potential for pressure buildup

Advanced Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Product Characterization

The unambiguous identification and characterization of this compound derivatives require a suite of advanced analytical techniques. These methods are crucial not only for confirming the structure of the final products but also for monitoring the progress of reactions and identifying intermediates.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) is fundamental for elucidating the carbon-hydrogen framework. Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for making unambiguous assignments, especially for complex substitution patterns and for confirming the connectivity between different parts of the molecule. nih.govacs.orgresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the synthesized compounds. nih.govacs.orgresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze fragmentation patterns, which aids in structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups, such as the N-H and C=O stretching vibrations of the amide bond and the C=N and N-H bonds of the pyrazole ring. nih.govnih.gov

Chromatographic Techniques and Reaction Monitoring:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a mass spectrometer (LC-MS), is the primary tool for assessing the purity of the final compounds and for monitoring the progress of a reaction by separating reactants, intermediates, and products. nih.govnih.govacs.org

In-line Reaction Monitoring: Advanced techniques like in-line FT-IR spectroscopy allow for the real-time tracking of reactant consumption and product formation without the need for sampling. rsc.org This provides detailed kinetic data and a deeper understanding of the reaction mechanism, enabling precise optimization of reaction conditions.

Investigation of Biological Activities and Pharmacological Relevance of N 3,5 Diphenyl 1h Pyrazol 4 Yl Benzamide Analogues

Modulation of Receptor Systems

Analogues of N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide have been identified as potent modulators of G protein-coupled receptors, with a particular focus on the metabotropic glutamate (B1630785) receptors.

Metabotropic Glutamate Receptor 5 (mGluR5) Allosteric Modulation Studies

Structurally related compounds, specifically N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, have been extensively studied as allosteric modulators of mGluR5. nih.govmdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering a mechanism to fine-tune receptor activity with greater subtype selectivity. nih.gov This approach has been a successful strategy for targeting mGluR5, a receptor implicated in various central nervous system disorders. mdpi.comnih.gov

A series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been identified as potent positive allosteric modulators (PAMs) of mGluR5. nih.gov These compounds enhance the receptor's response to its endogenous ligand, glutamate. One of the key compounds in this class is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), which was among the first centrally active mGluR5 PAMs discovered. mdpi.com

Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl rings of the benzamide (B126) moiety significantly influence the potency of these PAMs. For instance, the presence of electronegative substituents in the para-position of the benzamide ring has been shown to increase potency. Further enhancement of both binding and functional activity is observed with the introduction of a halogen atom in the ortho-position of the 1-phenyl ring. This led to the development of highly potent analogues.

CompoundEC50 (nM)Ki (nM)
CDPPB 77 ± 153760 ± 430
VU-1545 9.6 ± 1.9156 ± 29

This table presents the half-maximal effective concentration (EC50) for potentiating mGluR5-mediated responses and the inhibitory constant (Ki) for displacing [3H]methoxyPEPy binding for two key N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogues.

The allosteric binding site for these pyrazole-based PAMs on mGluR5 is located within the seven-transmembrane (7TM) domain of the receptor. Through a combination of site-directed mutagenesis and computational modeling, key amino acid residues that govern the interaction of diverse allosteric modulators with this common site have been identified. nih.gov For a broad range of mGluR5 allosteric modulators, including those with a pyrazole (B372694) core, six residues have been highlighted as crucial for binding affinity: Proline 654 (P654), Tyrosine 658 (Y658), Threonine 780 (T780), Tryptophan 784 (W784), Serine 808 (S808), and Alanine 809 (A809). nih.gov

Computational docking studies suggest a common binding mode where the long axis of the ligand is positioned parallel to transmembrane helices 3 and 7. nih.gov These interactions are critical for the conformational changes in the receptor that lead to the potentiation of the glutamate signal. The subtle differences in how various analogues within this chemical class interact with these residues can lead to significant variations in their functional activity. nih.gov

A significant advantage of targeting allosteric sites is the potential for high receptor subtype selectivity. nih.gov This is due to the lower degree of conservation in the amino acid sequences of allosteric sites compared to the highly conserved orthosteric binding sites across different receptor subtypes. nih.gov The N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide series of mGluR5 PAMs has demonstrated excellent selectivity for mGluR5 over other metabotropic glutamate receptors, including mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8. nih.gov This high selectivity minimizes the potential for off-target effects that could arise from the modulation of other mGluR subtypes.

Anticancer Activity Research

In addition to their effects on receptor systems, analogues of this compound have been investigated for their potential as anticancer agents.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Research into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a class of analogues of the subject compound, has revealed potent antiproliferative activity. nih.govnih.gov Preliminary structure-activity relationship studies, guided by activity in the MIA PaCa-2 human pancreatic cancer cell line, have led to the identification of compounds with submicromolar antiproliferative efficacy. nih.gov

These compounds have been shown to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and to modulate autophagy, a cellular process involved in the degradation and recycling of cellular components. nih.govnih.gov Specifically, these benzamide analogues increase basal autophagy but disrupt the autophagic flux under conditions of starvation and refeeding. nih.gov This dual action on mTORC1 and autophagy is considered a novel mechanism that contributes to their anticancer effects. nih.govnih.gov

CompoundCell LineEC50 (µM)
Compound 1 MIA PaCa-210
Compound 22 MIA PaCa-2Submicromolar
Compound 23 MIA PaCa-2Submicromolar

This table shows the half-maximal effective concentration (EC50) of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogues against the MIA PaCa-2 pancreatic cancer cell line.

The antiproliferative effects of these compounds suggest that the this compound scaffold is a promising starting point for the development of new anticancer agents. nih.gov

Investigations into Cellular Signaling Pathways

Analogues of this compound have been shown to exert significant influence over key cellular signaling pathways that are often dysregulated in cancer. These pathways play a critical role in cell growth, proliferation, and survival.

The mTORC1 pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in various cancers. Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogues have demonstrated the ability to modulate mTORC1 activity. nih.govnih.gov In studies conducted on MIA PaCa-2 pancreatic cancer cells, two selected compounds from this series were found to reduce mTORC1 activity. nih.govnih.gov This inhibitory effect on mTORC1 signaling is a key aspect of their anticancer potential, as it can lead to a reduction in cell proliferation and growth.

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. While it can promote cell survival under certain conditions, its modulation can also be a therapeutic strategy in cancer. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogues have been identified as a new class of autophagy modulators. nih.govnih.gov

These compounds have been observed to increase autophagy at the basal level. nih.govnih.gov However, they also disrupt the autophagic flux, which is the complete process of autophagy from initiation to the degradation of cargo in lysosomes. nih.govnih.gov This disruption is achieved by interfering with the reactivation of mTORC1 and the clearance of LC3-II, a key protein involved in autophagosome formation, under starvation and refeeding conditions. nih.govnih.gov The accumulation of LC3-II and the appearance of abnormal LC3-labeled puncta are indicative of this impaired autophagic flux. nih.govnih.gov This dual action on autophagy suggests a novel mechanism of action for these compounds. nih.govnih.gov

Table 1: Effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogues on Cellular Signaling Pathways
Compound AnalogueEffect on mTORC1 ActivityEffect on Basal AutophagyEffect on Autophagic FluxCell Line
Selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesReducedIncreasedDisruptedMIA PaCa-2 (Pancreatic Cancer)

Inhibition of Specific Oncogenic Enzymes

The targeted inhibition of enzymes that drive cancer progression is a cornerstone of modern cancer therapy. Analogues of this compound have been investigated for their potential to inhibit specific oncogenic kinases.

Aurora-A kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis in a variety of cancers, including colorectal, breast, and ovarian cancers. nih.gov Certain pyrazole derivatives have been designed and synthesized as inhibitors of Aurora-A kinase. nih.govnih.gov For instance, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were evaluated for their Aurora-A kinase inhibitory activity. nih.gov One compound from this series, P-6, demonstrated potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. nih.gov Another study on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives also identified compounds with inhibitory activity against Aurora A kinase. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme in the regulation of the cell cycle, and its dysregulation is a common feature of cancer cells. The discovery of novel CDK2 inhibitors is an important avenue for the development of targeted cancer therapies. nih.gov Pyrazole-based analogues have emerged as promising candidates for CDK2 inhibition. nih.govmdpi.com A study focused on 4-substituted-N-(4-cyano-3-(phenylamino)-1H-pyrazol-5-yl)benzamides identified compounds with potent CDK2 inhibitory activity. nih.gov The introduction of a nitrile group at the 4-position of the pyrazole ring was found to enhance their binding to protein kinases. nih.gov Another class of pyrazole derivatives, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, also showed potent CDK2 inhibition, with some compounds exhibiting inhibitory constants (Ki) in the single-digit nanomolar range. mdpi.com

Table 2: Inhibitory Activity of this compound Analogues on Oncogenic Enzymes
Compound Analogue ClassTarget EnzymeKey Findings
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-onesAurora-A KinaseCompound P-6 showed an IC50 of 0.11 ± 0.03 µM. nih.gov
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazolesAurora A KinaseExhibited inhibitory activity. nih.gov
4-substituted-N-(4-cyano-3-(phenylamino)-1H-pyrazol-5-yl)benzamidesCDK2Demonstrated potent inhibition. nih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Some compounds had Ki values in the nanomolar range. mdpi.com

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer therapies aim to induce apoptosis in tumor cells. N-substituted benzamides and pyrazole derivatives have been shown to induce apoptosis through various mechanisms. researchgate.netlu.senih.gov

One of the key mechanisms involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. researchgate.netlu.se This event subsequently leads to the activation of caspase-9. researchgate.netlu.se The broad-spectrum caspase inhibitor ZVAD-fmk and the specific caspase-9 inhibitor zLEDHfmk have been shown to inhibit apoptosis induced by these compounds, confirming the involvement of caspases. researchgate.netlu.se Furthermore, overexpression of the anti-apoptotic protein Bcl-2 can inhibit the apoptosis induced by these benzamide derivatives. researchgate.netlu.se

Another mechanism of apoptosis induction by pyrazole derivatives involves the generation of reactive oxygen species (ROS). nih.gov Increased levels of ROS can lead to cellular stress and trigger apoptotic pathways. In triple-negative breast cancer cells, a pyrazole derivative was shown to provoke apoptosis accompanied by an elevated level of ROS and increased caspase-3 activity. nih.gov Some 1,3,5-trisubstituted-1H-pyrazole derivatives have also been found to activate pro-apoptotic proteins such as Bax and p53, and to induce DNA damage, further contributing to their apoptotic effects. rsc.org

Prior to the onset of apoptosis, some N-substituted benzamides can induce a cell cycle block at the G2/M phase. researchgate.netlu.se This cell cycle arrest occurs even in the presence of caspase inhibitors or high levels of Bcl-2, suggesting it is an early event in the cellular response to these compounds. researchgate.netlu.se

Antimicrobial Activity Assessments

Pyrazole-benzamide hybrids have demonstrated a spectrum of antimicrobial activities, indicating their potential as scaffolds for the development of new anti-infective agents. nih.govnih.gov

Derivatives of the pyrazole-benzamide core have been evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. greenpharmacy.inforesearchgate.net Studies have shown that certain analogues exhibit significant antibacterial effects. For instance, a series of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles demonstrated potent growth inhibition of Gram-positive bacteria. nih.gov Two compounds from this series were particularly effective against Staphylococcus aureus, showing low minimum inhibitory concentrations (MIC) and a bactericidal effect. nih.gov These compounds also showed a low tendency for resistance development in S. aureus and Enterococcus faecalis. nih.gov

In another study, newly synthesized 1,3,5-trisubstituted-2-pyrazoline derivatives were evaluated for their antibacterial activity against several Gram-positive and Gram-negative bacterial strains. greenpharmacy.info The results indicated that substitutions at the third and fifth positions of the pyrazole ring, particularly with chlorine, bromine, fluorine, and nitro groups, could enhance antibacterial activity. greenpharmacy.info

The following table summarizes the antibacterial activity of selected pyrazole-benzamide analogues against various bacterial strains.

Compound/DerivativeBacterial StrainActivityReference
Trifluoromethyl phenyl derived pyrazolesStaphylococcus aureusPotent growth inhibitors, low MIC nih.gov
Trifluoromethyl phenyl derived pyrazolesEnterococcus faecalisLow tendency for resistance nih.gov
1,3,5-trisubstituted-2-pyrazolinesS. aureus, S. faecalis, B. subtilisModerate to good activity greenpharmacy.info
1,3,5-trisubstituted-2-pyrazolinesE. coli, K. pneumoniaeMild to good activity greenpharmacy.info

The antifungal potential of pyrazole-benzamide analogues has also been a subject of investigation. nih.gov Research has shown that certain derivatives exhibit notable activity against various pathogenic fungi. For example, a series of N-(pyrazol-5-yl)benzamide derivatives containing a diphenylamine (B1679370) moiety displayed excellent in vitro antifungal activities against Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. nih.gov One particular compound from this series demonstrated remarkable in vivo protective antifungal properties against S. sclerotiorum. nih.gov

Another study focusing on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives found that some of these compounds exhibited moderate antifungal activities against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com

The table below presents the antifungal activity of specific pyrazole-benzamide analogues.

Compound/DerivativeFungal StrainActivityReference
N-(pyrazol-5-yl)benzamide with diphenylamineSclerotinia sclerotiorumExcellent in vitro and in vivo activity nih.gov
N-(pyrazol-5-yl)benzamide with diphenylamineValsa maliMore effective than fluxapyroxad nih.gov
N-(pyrazol-5-yl)benzamide with diphenylamineBotrytis cinereaExcellent in vitro activity nih.gov
N-(substituted pyridinyl)-pyrazole-carboxamidesGibberella zeaeModerate activity, better than commercial fungicides mdpi.com

The emergence of antibiotic resistance, particularly through enzymes like metallo-β-lactamases (MBLs), poses a significant threat to public health. mdpi.com MBLs are zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics. mdpi.com The development of MBL inhibitors is a crucial strategy to overcome this resistance. nih.gov While there are currently no FDA-approved MBL inhibitors, research is ongoing to identify potent compounds. mdpi.comnih.gov

Some pyrazole amide derivatives have been investigated for their potential to inhibit New Delhi metallo-β-lactamase-1 (NDM-1), a prominent type of MBL. researchgate.net A study described the synthesis of new pyrazole amide derivatives and their evaluation against NDM-1 producing bacteria, with some compounds showing promise as antibacterial agents. researchgate.net Although direct inhibitory data on this compound itself against MBLs is limited, the broader class of pyrazole-containing compounds is being explored for this purpose.

Anti-inflammatory Properties

Pyrazole derivatives have long been recognized for their anti-inflammatory activities. nih.gov Several commercially available nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. nih.gov

The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. medcentral.com COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. medcentral.comnih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research has focused on designing pyrazole-based compounds with high selectivity for COX-2. nih.govresearchgate.net Studies on various 1,5-diarylpyrazole derivatives have shown that modifications to the chemical structure can significantly influence COX-2 selectivity. The presence of a p-sulfonamidophenyl or a p-sulfamoylphenyl group at the N-1 position of the pyrazole ring is a common feature in many selective COX-2 inhibitors, such as celecoxib. researchgate.net

The table below highlights the COX-2 inhibitory activity and selectivity of some pyrazole derivatives.

Compound/DerivativeCOX-2 IC50Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib (for comparison)0.04 µM>375 semanticscholar.org
1,3-diarylurea derivatives with methylsulfonylpharmacophorePotentHigh nih.gov
2,3-diaryl-1,3-thiazolidine-4-ones0.06 µM405 nih.gov

Other Reported Biological Activities of Pyrazole-Benzamide Hybrids

Beyond their antimicrobial and anti-inflammatory properties, pyrazole-benzamide hybrids have been explored for a range of other biological activities. These include anticancer, antiviral, analgesic, and antidiabetic properties. nih.govresearchgate.net For instance, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity in pancreatic cancer cells. nih.gov These compounds were found to reduce mTORC1 activity and modulate autophagy, suggesting a potential novel mechanism of anticancer action. nih.gov

Antinociceptive Activity

Analogues of this compound have demonstrated notable antinociceptive properties in various preclinical models of pain. Research in this area has explored how modifications to the core pyrazole-benzamide structure influence analgesic efficacy.

One study investigated a series of N-(3,5-di- and 1,3,5-trimethylpyrazole-4-yl)-4-substituted benzamide derivatives for their potential as antinociceptive agents. nih.gov The compounds were evaluated using the hot-plate and tail-immersion tests, which are standard models for assessing central and spinal analgesic activity, respectively. Several of these analogues exhibited significant antinociceptive effects in both assays. nih.gov Notably, the introduction of halogen substituents on the benzamide ring appeared to modulate the activity.

For instance, compounds with fluoro, chloro, and bromo substitutions at the para-position of the benzoyl group showed considerable analgesic potential. The antinociceptive effects of these compounds were observed to begin as early as 30 minutes after administration and persisted for up to 150 minutes in the hot-plate test, indicating a relatively rapid onset and sustained duration of action. nih.gov

Another investigation into a novel pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), also revealed significant antinociceptive activity. nih.gov In the acetic acid-induced writhing test, a model of visceral pain, LQFM039 reduced the number of writhes, indicating its analgesic potential. nih.gov Furthermore, in the formalin test, which assesses both neurogenic and inflammatory pain, this compound was effective in reducing the licking time in both phases of the test. nih.gov

The following table summarizes the antinociceptive activity of selected N-(pyrazol-4-yl)benzamide analogues.

CompoundTest ModelKey Findings
N-(1,3,5-trimethylpyrazole-4-yl)-4-fluorobenzamideHot-plate test, Tail-immersion testExhibited significant antinociceptive activity. nih.gov
N-(1,3,5-trimethylpyrazole-4-yl)-4-chlorobenzamideHot-plate test, Tail-immersion testShowed notable antinociceptive effects. nih.gov
N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamideHot-plate test, Tail-immersion testDemonstrated strong antinociceptive activity. nih.gov
5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)Acetic acid-induced writhing test, Formalin testReduced abdominal writhing and licking time in both phases of the formalin test. nih.gov

These findings underscore the potential of the N-(pyrazol-4-yl)benzamide scaffold as a template for the development of novel analgesic agents.

Antiviral Properties

The pyrazole nucleus is a constituent of many compounds with a wide range of pharmacological activities, including antiviral effects. rjpbr.comjlu.edu.cn Consequently, analogues of this compound have been investigated for their potential to inhibit the replication of various viruses.

A study focusing on (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to the core compound, identified them as a new class of potent and selective inhibitors of human respiratory syncytial virus (RSV) replication. frontiersin.org Some of these derivatives also displayed moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), which are members of the Flaviviridae family. frontiersin.org

In another research effort, a pyrazole derivative was identified to have inhibitory activity against the Chikungunya virus (ChikV), with an IC50 value of 14.15 µM. eurekaselect.com This discovery was the result of a high-throughput virtual screening of databases for potential inhibitors of the ChikV nsP2 protease, followed by synthesis and in vitro testing. eurekaselect.com

Furthermore, a series of hydroxyquinoline-pyrazole derivatives have been shown to possess significant direct antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These findings highlight the potential of pyrazole-containing compounds in the development of broad-spectrum antiviral agents.

The antiviral activities of selected this compound analogues and related pyrazole derivatives are summarized in the table below.

Compound Class/DerivativeVirusActivity
(N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilinesHuman Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV)Potent and selective inhibition of RSV; moderate activity against YFV and BVDV. frontiersin.org
Pyrazole derivativeChikungunya Virus (ChikV)IC50: 14.15 µM. eurekaselect.com
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229ESignificant direct antiviral activity. nih.gov
N-phenylbenzamidesCoxsackievirus A9 (CVA9)Effective inhibition. nih.gov

These studies collectively suggest that the this compound scaffold and its analogues are promising starting points for the design and development of novel antiviral therapeutics.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Pyrazole derivatives have been investigated for their antioxidant properties and their potential to mitigate oxidative damage.

Research on a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated their potent radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds. The antioxidant capacity of these pyrazole derivatives was influenced by the substitution pattern on the pyrazole ring. nih.gov

In another study, the in-vitro antioxidant activity of newly synthesized N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives was assessed using the nitric oxide scavenging method. The results indicated that all the synthesized compounds exhibited mild to moderate scavenging activity against nitric oxide. mdpi.com

The antioxidant potential of selected pyrazole analogues is presented in the table below.

Compound Class/DerivativeAssayKey Findings
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivativesDPPH radical scavenging assayPotent radical scavenging activity. nih.gov
N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivativesNitric oxide scavenging assayMild to moderate scavenging activity. mdpi.com

The demonstrated antioxidant activity of these pyrazole analogues suggests their potential utility in combating conditions associated with oxidative stress.

Additional Enzyme Inhibitory Studies

Beyond their antinociceptive, antiviral, and antioxidant properties, analogues of this compound have been found to inhibit the activity of various enzymes, indicating a broad pharmacological profile and the potential for diverse therapeutic applications.

Monoamine Oxidase (MAO) Inhibition: A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their ability to selectively inhibit the A and B isoforms of monoamine oxidase (MAO). nih.gov These compounds were found to be reversible, potent, and selective inhibitors of MAO-A. nih.gov Similarly, a study on 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives also reported potent MAO-A inhibitory effects. nih.gov MAO-A inhibitors are of interest for the treatment of depression and anxiety disorders.

MEK Inhibition: N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as inhibitors of mitogen-activated protein kinase kinase (MEK). nih.gov One of the compounds in this series demonstrated potent inhibitory activity against MEK1 with an IC50 of 91 nM. nih.gov MEK inhibitors are a class of targeted therapy drugs used in the treatment of certain types of cancer.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Several studies have focused on pyrazole-carboxamide and pyrazol-5-yl-benzamide derivatives as potential inhibitors of succinate dehydrogenase (SDH). nih.govresearchgate.netacs.orgnih.gov SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of fungal SDH is a validated mechanism for fungicides. A number of these pyrazole-based compounds have shown excellent in vitro antifungal activity against various plant pathogenic fungi. researchgate.net

The enzyme inhibitory activities of various analogues are summarized in the table below.

Compound Class/DerivativeTarget EnzymeKey Findings
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesMonoamine Oxidase A (MAO-A)Potent and selective inhibitors. nih.gov
1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivativesMonoamine Oxidase A (MAO-A)Potent inhibitory effects. nih.gov
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivativesMitogen-activated protein kinase kinase 1 (MEK1)Potent inhibition (IC50 = 91 nM for the lead compound). nih.gov
Pyrazole-carboxamide and Pyrazol-5-yl-benzamide derivativesSuccinate Dehydrogenase (SDH)Excellent in vitro antifungal activity. nih.govresearchgate.netacs.orgnih.gov

These findings highlight the versatility of the this compound scaffold in targeting a range of enzymes with therapeutic relevance, from those involved in neurotransmitter metabolism to those crucial for fungal respiration and cancer cell signaling.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features within the N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide Scaffold

The this compound scaffold is built upon a central pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms. researchgate.net This core structure is crucial for its biological activity, serving as a rigid framework to orient the key interacting moieties. The primary pharmacophoric features are:

The 1H-Pyrazole Core : The pyrazole ring itself is a critical component. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with target proteins. mdpi.com The planarity of the ring system helps in positioning the substituents in a defined three-dimensional space.

Phenyl Rings at C3 and C5 : The two phenyl groups attached to positions 3 and 5 of the pyrazole ring are significant for establishing hydrophobic and van der Waals interactions within target binding pockets. These aromatic rings can also participate in π-π stacking interactions, further anchoring the molecule to its biological target. The substitution pattern on these rings plays a crucial role in determining chemical and biological properties. researchgate.net

4-yl-benzamide Moiety : The benzamide (B126) group attached at the C4 position is a key interactive feature. The amide linkage (-CONH-) provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for specific recognition by biological targets. The terminal phenyl ring of the benzamide group offers another site for hydrophobic interactions and further chemical modification.

Docking studies on similar pyrazole-based inhibitors have confirmed the importance of the pyrazole moiety in fitting into enzyme active sites, such as the extended-hinge region of kinases. mdpi.com

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of the this compound scaffold can be finely tuned by altering the substituents on its three phenyl rings. Both electronic and steric properties of these substituents significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

Electronic Effects : The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the phenyl rings can modulate the electronic distribution of the entire molecule, affecting its binding affinity.

Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl, Br) and nitro groups (NO₂) are common EWGs used in pyrazole derivatives. researchgate.netrsc.org Their presence can influence lipophilicity and metabolic stability. researchgate.net In some series of pyrazole derivatives, the inclusion of chloro groups has been shown to result in good anti-inflammatory potency. mdpi.com For instance, in a series of pyrazole amide inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), 2,4-dichloro analogues were consistently more potent than their corresponding 2,4-dichloro-5-fluoro counterparts. nih.gov

Electron-Donating Groups (EDGs) : Groups like methyl or methoxy (B1213986) can also impact activity. However, in some studies, compounds bearing an electron-donating substituent on an aromatic ring showed reduced inhibitory effects. mdpi.com

Steric Effects : The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within the target's binding site.

Larger substituents may allow for a better fit and stronger interactions in some cases. researchgate.net

Conversely, excessive steric bulk can hinder binding. In the development of TNAP inhibitors, it was found that branching of the amide side chains, especially when the chain length exceeded three carbon atoms, generally decreased potency. nih.gov

Steric properties can also be exploited to achieve selectivity. For example, the addition of a methyl group to a pyrazole ring was found to be essential for selectivity against cyclin-dependent kinase 2 (CDK2) by sterically compromising binding interactions. mdpi.com

The following table summarizes SAR findings from a study on pyrazole amide derivatives as TNAP inhibitors, illustrating the impact of substitutions.

Compound IDR Group on AmideIC₅₀ (µM)
9a 2,4-dichlorophenyl0.03
9j 2,4-dichloro-5-fluorophenyl0.08
9v 2-hydroxy-2-phenylethyl0.005
Lead (1) (unsubstituted pyrazole)0.98
Data derived from a study on pyrazole derivatives as TNAP inhibitors. nih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions

The relative orientation of these three aromatic rings dictates how the molecule presents its pharmacophoric features to a target protein. Molecular docking simulations performed on similar pyrazole derivatives have shown that the pyrazole core often anchors the molecule in the binding site, while the peripheral phenyl groups explore and interact with adjacent hydrophobic pockets. nih.gov The ability of the molecule to adopt a low-energy conformation that is complementary to the shape of the binding site is essential for high-affinity binding.

Studies on bis-heterocyclic compounds with flexible linkers have shown a clear tendency for the formation of π–π interactions between aromatic rings, which can stabilize certain conformations. mdpi.com This intramolecular interaction could also play a role in pre-organizing the this compound scaffold into a bioactive conformation. The specific dihedral angles between the pyrazole and the attached phenyl rings are thus key parameters influencing ligand-target interactions.

Design Principles for Optimizing Potency and Selectivity

Based on SAR and SPR studies of this and related scaffolds, several design principles can be formulated to optimize the potency and selectivity of this compound analogs.

Scaffold Hopping and Core Modification : While the 3,5-diphenyl-4-benzamide pyrazole is a potent scaffold, slight modifications to the core, such as N-alkylation or N-arylation of the pyrazole ring, can significantly alter activity. However, studies on related 3,5-diphenylpyrazoles have shown that N-substitution with lipophilic moieties can sometimes lead to a decrease in activity. nih.gov

Systematic Substitution on Phenyl Rings : A common optimization strategy involves systematically exploring substitutions on the three phenyl rings. Creating small libraries with diverse electronic and steric properties (e.g., halogens, small alkyl groups, hydroxyls, cyano groups) at the ortho, meta, and para positions can identify "hot spots" where interactions can be maximized. nih.govnih.gov For example, the incorporation of a hydroxyl group on the amide portion of a related series of pyrazole inhibitors generally increased potency. nih.gov

Structure-Based Drug Design : Utilizing X-ray crystallography or computational docking of lead compounds into the target active site can reveal unoccupied pockets or key interactions that can be exploited. mdpi.comnih.gov This allows for the rational design of new analogs with substituents specifically placed to form additional hydrogen bonds, salt bridges, or hydrophobic interactions, thereby increasing potency.

Selectivity Enhancement : To improve selectivity against related off-targets, steric hindrance can be introduced. By adding a substituent that clashes with the binding site of an undesired target but is accommodated by the intended target, selectivity can be dramatically improved. mdpi.com This often involves exploring the space around the core scaffold to identify differences in the topographies of target and off-target active sites.

Through the iterative application of these principles, the this compound scaffold can be systematically optimized to yield highly potent and selective drug candidates. researchgate.net

Computational and Chemoinformatic Approaches in N 3,5 Diphenyl 1h Pyrazol 4 Yl Benzamide Research

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For pyrazole (B372694) derivatives, which are known to interact with a variety of protein targets, particularly kinases, docking simulations are instrumental in elucidating binding modes and key intermolecular interactions. mdpi.comresearchgate.netrsc.org These simulations can reveal hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, guiding the rational design of more potent and selective inhibitors.

In studies involving pyrazole derivatives, molecular docking has been successfully used to predict their binding at the ATP-binding sites of various kinases, such as EGFR, VEGFR-2, Aurora A, and CDK2. researchgate.netrsc.orgnih.gov The pyrazole scaffold often serves as a core for establishing crucial interactions with the hinge region of the kinase domain. For a compound like N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide, docking studies would aim to predict how the diphenyl-pyrazole core and the benzamide (B126) substituent orient themselves within a target's active site.

Table 1: Potential Protein Targets for Pyrazole Derivatives and Key Interacting Residues Identified Through Molecular Docking

Protein Target FamilySpecific ExamplesKey Interacting Residues (Examples)Reference(s)
Tyrosine KinasesEGFR, VEGFR-2, PDGFRβCys, Met, Leu, Lys mdpi.comresearchgate.netnih.gov
Serine/Threonine KinasesAKT1, AKT2, BRAF, p38α, CDK2Glu, Leu, Val, Asp mdpi.comresearchgate.netnih.gov
Janus Kinases (JAKs)JAK2, JAK3Glu, Leu acs.org
RET KinaseRETLys, Tyr nih.gov

This table is illustrative of common targets for the broader class of pyrazole derivatives and does not represent specific docking results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.comej-chem.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against various targets. rsc.orgacs.orgresearchgate.net These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to derive a predictive equation.

A typical QSAR study on a series of this compound analogs would involve calculating a wide range of descriptors, such as electronic, steric, and topological parameters. Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to identify the descriptors that have the most significant impact on biological activity. biointerfaceresearch.comacs.org The resulting models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives

Descriptor ClassSpecific ExamplesPotential InterpretationReference(s)
ElectronicDipole moment, HOMO/LUMO energiesRelates to electrostatic interactions and reactivity biointerfaceresearch.com
StericMolar refractivity, van der Waals volumeRelates to the size and shape of the molecule and its fit in the binding site rsc.org
TopologicalWiener index, Kier & Hall indicesEncodes information about molecular branching and connectivity acs.org
Quantum ChemicalAtomic charges, Bond ordersProvides detailed electronic structure information biointerfaceresearch.com

This table lists descriptors commonly used for pyrazole derivatives in general, not from a specific QSAR study on this compound.

Molecular Dynamics Simulations to Explore Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. eurasianjournals.com MD simulations are used to assess the stability of a docked complex and to explore the conformational changes that both the ligand and the protein may undergo upon binding. nih.govresearchgate.netrsc.org For a compound like this compound, MD simulations can validate the binding mode predicted by docking and provide deeper insights into the thermodynamics of binding.

Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.netrsc.org Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of ligand affinity compared to docking scores alone. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org This can be done using either structure-based methods, which rely on docking, or ligand-based methods, such as pharmacophore modeling. acs.org Virtual screening of pyrazole-containing compound libraries has been successful in identifying novel inhibitors for various targets, including protein kinases and the proteasome. nih.govacs.orgchemmethod.com

For this compound, virtual screening could be used in two ways. First, its structure could be used as a query to search for commercially available compounds with similar features that might have similar biological activity. Second, a virtual library of derivatives could be designed by systematically modifying its chemical structure. This library could then be screened in silico against a panel of targets to identify promising new analogs for synthesis and testing. nih.gov

Cheminformatics Analysis for Compound Library Characterization

Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data. When a library of this compound analogs is designed or synthesized, cheminformatics tools can be used to characterize its properties. This includes calculating distributions of key physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess the "drug-likeness" of the library. researchgate.net

Furthermore, cheminformatics can be used to analyze the structural diversity of a compound library and to identify structure-activity relationships (SARs) within the data. By comparing the properties and activities of different analogs, it is possible to identify the structural features that are most important for the desired biological effect, which can guide further optimization of the lead compound.

Future Perspectives and Research Directions for N 3,5 Diphenyl 1h Pyrazol 4 Yl Benzamide Chemistry

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The core structure of N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide offers extensive opportunities for chemical modification to develop advanced analogues with fine-tuned pharmacological properties. The amenability of the pyrazole (B372694) ring to chemical alteration makes it a highly attractive foundation for medicinal chemistry. researchgate.net Structure-activity relationship (SAR) studies on closely related compounds, such as N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, have provided a roadmap for rational drug design.

Research has shown that strategic substitution on the different aromatic rings of the pyrazole scaffold can significantly impact biological activity. For instance, in the development of positive allosteric modulators for the metabotropic glutamate-5 (mGluR5) receptor, specific substitutions on the benzamide (B126) and phenyl moieties of an analogous pyrazole core led to substantial improvements in potency. acs.orgresearchgate.net Studies revealed that introducing electronegative substituents, particularly in the para-position of the benzamide ring, enhanced the modulatory activity. acs.org Furthermore, the addition of a halogen atom to the ortho-position of the 1-phenyl ring further increased both binding and functional activities. acs.org

Future synthetic efforts will likely focus on:

Systematic Substitution: Exploring a wide range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the two phenyl rings and the benzamide group to optimize potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Replacing the phenyl rings or the benzamide group with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover novel biological activities.

Advanced Synthetic Methods: Employing modern synthetic methodologies, such as multicomponent reactions and flow chemistry, to efficiently generate diverse libraries of analogues for high-throughput screening. mdpi.com The synthesis of pyrazole derivatives often involves condensation reactions between hydrazine (B178648) derivatives and appropriate carbonyl compounds. ontosight.aimdpi.com

Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole Benzamide Analogues
Scaffold PositionModificationObserved Effect on Biological ActivityReference Compound Example
Benzamide Ring (para-position)Introduction of electronegative substituents (e.g., -CN, -NO₂)Increased potency for mGluR5 modulation. acs.orgresearchgate.netCDPPB
1-Phenyl Ring (ortho-position)Addition of a halogen atom (e.g., -F)Increased binding and functional activity at mGluR5. acs.orgVU-1545
Pyrazole CoreHopping and inversion of amide groupsDevelopment of potent succinate (B1194679) dehydrogenase inhibitors. nih.govCompound 5IIc
4-Position of PyrazoleAddition of a carboxamide group linked to benzyloxyCreation of potent MEK inhibitors for antiproliferative activity. nih.govCompound 7b

Exploration of Novel Biological Targets and Therapeutic Applications

While the pyrazole class of compounds is known for a broad spectrum of activities, the specific biological targets for this compound remain an open area for investigation. nih.govontosight.ai Research on analogous structures has identified several key protein targets, suggesting promising avenues for future exploration.

Derivatives of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide have been identified as potent positive allosteric modulators of the mGluR5 receptor, a target for treating neurological and psychiatric disorders like schizophrenia. nih.govacs.org Other research has successfully designed pyrazole-based molecules to target crucial enzymes in cancer and fungal pathogens. For example, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were developed as inhibitors of MEK1, a key protein in the MAPK signaling pathway implicated in cancer cell proliferation. nih.gov In the field of agriculture, novel pyrazol-5-yl-benzamide derivatives have shown excellent activity as succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides. nih.gov

Future research should aim to screen this compound and its newly synthesized analogues against a wide panel of biological targets to uncover novel therapeutic applications. Potential areas of interest include:

Kinase Inhibition: Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, function as kinase inhibitors, suggesting this compound family could be explored for anticancer activity. researchgate.net

Neurodegenerative Diseases: Given the activity of analogues on neuronal receptors like mGluR5, these compounds could be investigated as treatments for Alzheimer's or Parkinson's disease.

Infectious Diseases: The pyrazole scaffold is associated with antimicrobial, antifungal, and antiviral properties. nih.govnih.gov New analogues could be tested against a range of pathogens, including drug-resistant strains. nih.gov

Neglected Tropical Diseases: Compounds containing a 4-(1H-pyrazol-1-yl)benzenesulfonamide structure have shown promising activity against Leishmania, indicating a potential application in parasitic diseases. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas for Pyrazole-Based Compounds
Potential Biological TargetAssociated Therapeutic AreaExample from Analogous Compounds
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)Neurological and Psychiatric DisordersPositive allosteric modulation by CDPPB. acs.orgresearchgate.net
MEK1 (MAP Kinase Kinase 1)OncologyInhibition by N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides. nih.gov
Succinate Dehydrogenase (SDH)Antifungal AgentsInhibition by pyrazol-5-yl-benzamide derivatives. nih.gov
Cannabinoid Receptor 1 (CB1)Obesity, Metabolic DisordersAntagonism by various pyrazoline derivatives. nih.gov
Various Bacterial/Fungal EnzymesInfectious DiseasesBroad-spectrum antimicrobial and antifungal activity. researchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds based on the this compound scaffold. mdpi.com These computational tools can significantly accelerate the drug discovery process by analyzing vast datasets to predict molecular properties and identify promising candidates, thereby reducing time and cost. premierscience.comnih.gov

Key applications of AI/ML in this research area include:

Predictive Modeling: Machine learning algorithms can be trained on existing data from pyrazole derivatives to build models that predict the biological activity, and physicochemical properties of new, unsynthesized analogues. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

High-Throughput Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. premierscience.com This can uncover novel pyrazole-based hits for a wide range of diseases.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules. nih.gov These models can be constrained to generate novel pyrazole-based structures that are optimized for specific properties, such as high target affinity and low predicted toxicity.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules, streamlining the chemical synthesis process. ijirt.org

Table 3: Application of AI/ML in the this compound Discovery Pipeline
AI/ML ApplicationDescriptionPotential Impact
Quantitative Structure-Activity Relationship (QSAR)ML models predict the biological activity of compounds based on their chemical structures. ijirt.orgPrioritizes synthesis of the most promising analogues.
Virtual ScreeningAI algorithms screen large databases to find molecules that fit a target's binding site. premierscience.comIdentifies new hits and potential biological targets.
De Novo DesignGenerative models create novel molecular structures with desired pharmacological profiles. nih.govExpands chemical space beyond known templates.
Property PredictionAI predicts physicochemical properties, bioavailability, and potential toxicity. nih.govReduces late-stage failures by optimizing drug-like properties early.

Integration of Multidisciplinary Methodologies for Comprehensive Characterization

A thorough understanding of the biological effects of this compound analogues requires a comprehensive characterization strategy that integrates multiple scientific disciplines. While standard analytical techniques are essential, combining them with computational and advanced biological methods will provide a more complete picture of a compound's mechanism of action and potential.

The foundational characterization of newly synthesized pyrazole derivatives relies on a suite of spectroscopic techniques. ijtsrd.com These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure. ekb.egresearchgate.net

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. ontosight.airesearchgate.net

Infrared (IR) Spectroscopy: To identify characteristic functional groups within the molecule. ontosight.aiekb.eg

To build upon this structural confirmation, an integrated approach is necessary:

Computational Chemistry: Molecular docking and simulation studies can predict how a compound binds to its protein target. nih.govnih.gov This provides crucial insights into the molecular interactions driving biological activity and helps rationalize SAR data.

Structural Biology: Techniques like X-ray crystallography can determine the three-dimensional structure of a compound bound to its target protein. This offers definitive evidence of the binding mode and serves as a powerful tool for structure-based drug design.

In Vitro and In Vivo Biological Assays: A tiered system of biological evaluation is critical. This begins with in vitro assays to determine target engagement and cellular activity, as demonstrated in studies using cultured cells. acs.org Promising compounds then advance to more complex in vivo models to assess their pharmacological effects in a living organism. nih.gov

Table 4: Multidisciplinary Methodologies for Characterization
MethodologyTechniquesInformation Provided
Spectroscopic AnalysisNMR, MS, IR SpectroscopyConfirmation of chemical structure, purity, and molecular formula. ekb.egresearchgate.net
Computational ModelingMolecular Docking, Molecular DynamicsPrediction of binding modes and affinity to biological targets. nih.govnih.gov
Structural BiologyX-ray Crystallography, Cryo-EMHigh-resolution 3D structure of the compound-target complex.
Biological EvaluationEnzymatic assays, cell-based assays, in vivo animal modelsQuantification of biological activity, mechanism of action, and pharmacological profile. acs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole ring formation followed by benzamide coupling. A common approach includes:

  • Step 1: Condensation of phenyl hydrazine with diketones to form the pyrazole core.
  • Step 2: Substitution at the 4-position of the pyrazole using benzoyl chloride in the presence of a base (e.g., sodium hydride) and polar aprotic solvents like DMF at 80–100°C .
  • Optimization: Reaction yield can be improved by controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrazole intermediate to benzoyl chloride) and using catalysts like DMAP. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies substitution patterns (e.g., phenyl groups at pyrazole 3,5-positions and benzamide linkage). Key signals: aromatic protons (~6.8–7.5 ppm), pyrazole NH (~12 ppm, broad) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected for C22H17N3O: 340.1451).
  • X-ray Crystallography: SHELXL (via SHELX suite) refines crystal structures, resolving bond angles and torsional strain in the pyrazole-benzamide moiety .

Q. How can researchers validate the purity of this compound for biological assays?

Methodological Answer:

  • HPLC: Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) to assess purity (>95%).
  • Elemental Analysis: Compare experimental vs. theoretical C/H/N/O percentages (e.g., C: 77.86%, H: 5.05%, N: 12.37%) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., inconsistent IC50 values) be resolved?

Methodological Answer:

  • Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, cell passage number).
  • Dose-Response Curves: Use 8–10 concentration points to minimize variability.
  • Orthogonal Assays: Confirm target engagement via SPR (surface plasmon resonance) for binding affinity or CRISPR-mediated gene knockout to validate mechanism .

Q. What computational strategies are recommended to model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases). Focus on pyrazole and benzamide groups as hydrogen bond donors/acceptors.
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can crystallographic data from SHELXL refinement resolve structural ambiguities in polymorphic forms?

Methodological Answer:

  • Data Collection: Use high-resolution (<1.0 Å) synchrotron data to reduce noise.
  • Refinement: In SHELXL, apply restraints for disordered phenyl rings and anisotropic displacement parameters. Validate with R-factor (<5%) and Hirshfeld surface analysis .

Q. What experimental approaches address discrepancies between computational predictions and observed reactivity?

Methodological Answer:

  • Hybrid QM/MM Calculations: Combine Gaussian (DFT) for electronic structure and MD for solvent effects to predict reaction pathways (e.g., benzamide hydrolysis).
  • Kinetic Studies: Monitor reactivity via UV-Vis or LC-MS under varying pH/temperature to identify rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method with HPLC quantification. For DMSO vs. water, adjust pH (e.g., 7.4 PBS buffer) to mimic physiological conditions.
  • Thermodynamic Analysis: Calculate logP (e.g., 3.8 via ChemDraw) to rationalize preferential solubility in chloroform or DCM .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, catalyst loading) and identify critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.